Cas no 536705-88-1 (3-(3,5-dimethylphenyl)-2-(propylsulfanyl)-3H,4H,5H-pyrimido5,4-bindol-4-one)

3-(3,5-ジメチルフェニル)-2-(プロピルスルファニル)-3H,4H,5H-ピリミド[5,4-b]インドール-4-オンは、複雑なピリミドインドール骨格を有する有機化合物です。この化合物は、3,5-ジメチルフェニル基とプロピルチオエーテル基が特徴的な置換基として導入されており、分子構造に高い立体障害を与えています。特に医薬品中間体や生物活性化合物の合成において有用な構造単位としての応用が期待されます。π共役系を有するピリミドインドールコアは、光物理的特性や電子特性を示す可能性があり、材料科学分野でも関心が持たれています。また、硫黄原子を含むことで、さらなる構造修飾のための反応点を提供します。

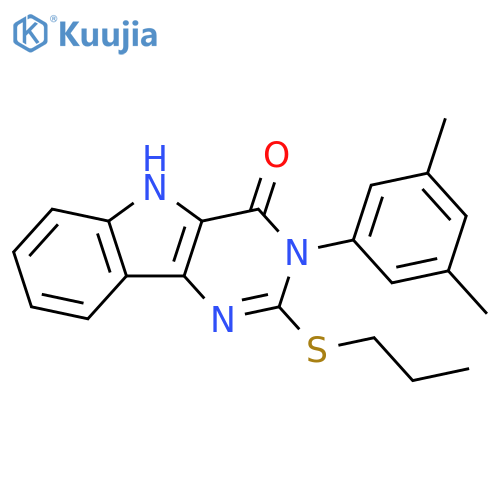

536705-88-1 structure

商品名:3-(3,5-dimethylphenyl)-2-(propylsulfanyl)-3H,4H,5H-pyrimido5,4-bindol-4-one

3-(3,5-dimethylphenyl)-2-(propylsulfanyl)-3H,4H,5H-pyrimido5,4-bindol-4-one 化学的及び物理的性質

名前と識別子

-

- 3-(3,5-dimethylphenyl)-2-(propylsulfanyl)-3H,4H,5H-pyrimido5,4-bindol-4-one

- 3-(3,5-dimethylphenyl)-2-(propylthio)-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one

- 4H-Pyrimido[5,4-b]indol-4-one, 3-(3,5-dimethylphenyl)-3,5-dihydro-2-(propylthio)-

- HMS1495O11

- IDI1_025973

- AKOS002053234

- Oprea1_317756

- 3-(3,5-dimethylphenyl)-2-propylsulfanyl-5H-pyrimido[5,4-b]indol-4-one

- 3-(3,5-dimethylphenyl)-2-(propylsulfanyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one

- 536705-88-1

- F0580-0341

- 3-(3,5-dimethylphenyl)-2-(propylthio)-3H-pyrimido[5,4-b]indol-4(5H)-one

- ChemDiv3_008063

- BRD-K08384227-001-01-0

-

- インチ: 1S/C21H21N3OS/c1-4-9-26-21-23-18-16-7-5-6-8-17(16)22-19(18)20(25)24(21)15-11-13(2)10-14(3)12-15/h5-8,10-12,22H,4,9H2,1-3H3

- InChIKey: XHFPFXPLEVSUSD-UHFFFAOYSA-N

- ほほえんだ: N1C2=C(C=CC=C2)C2N=C(SCCC)N(C3=CC(C)=CC(C)=C3)C(=O)C1=2

計算された属性

- せいみつぶんしりょう: 363.14053348g/mol

- どういたいしつりょう: 363.14053348g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 26

- 回転可能化学結合数: 4

- 複雑さ: 556

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 5.5

- トポロジー分子極性表面積: 73.8Ų

3-(3,5-dimethylphenyl)-2-(propylsulfanyl)-3H,4H,5H-pyrimido5,4-bindol-4-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F0580-0341-3mg |

3-(3,5-dimethylphenyl)-2-(propylsulfanyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one |

536705-88-1 | 90%+ | 3mg |

$63.0 | 2023-05-17 | |

| Life Chemicals | F0580-0341-20mg |

3-(3,5-dimethylphenyl)-2-(propylsulfanyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one |

536705-88-1 | 90%+ | 20mg |

$99.0 | 2023-05-17 | |

| Life Chemicals | F0580-0341-75mg |

3-(3,5-dimethylphenyl)-2-(propylsulfanyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one |

536705-88-1 | 90%+ | 75mg |

$208.0 | 2023-05-17 | |

| Life Chemicals | F0580-0341-5μmol |

3-(3,5-dimethylphenyl)-2-(propylsulfanyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one |

536705-88-1 | 90%+ | 5μl |

$63.0 | 2023-05-17 | |

| Life Chemicals | F0580-0341-10μmol |

3-(3,5-dimethylphenyl)-2-(propylsulfanyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one |

536705-88-1 | 90%+ | 10μl |

$69.0 | 2023-05-17 | |

| Life Chemicals | F0580-0341-5mg |

3-(3,5-dimethylphenyl)-2-(propylsulfanyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one |

536705-88-1 | 90%+ | 5mg |

$69.0 | 2023-05-17 | |

| Life Chemicals | F0580-0341-50mg |

3-(3,5-dimethylphenyl)-2-(propylsulfanyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one |

536705-88-1 | 90%+ | 50mg |

$160.0 | 2023-05-17 | |

| Life Chemicals | F0580-0341-15mg |

3-(3,5-dimethylphenyl)-2-(propylsulfanyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one |

536705-88-1 | 90%+ | 15mg |

$89.0 | 2023-05-17 | |

| Life Chemicals | F0580-0341-30mg |

3-(3,5-dimethylphenyl)-2-(propylsulfanyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one |

536705-88-1 | 90%+ | 30mg |

$119.0 | 2023-05-17 | |

| Life Chemicals | F0580-0341-20μmol |

3-(3,5-dimethylphenyl)-2-(propylsulfanyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one |

536705-88-1 | 90%+ | 20μl |

$79.0 | 2023-05-17 |

3-(3,5-dimethylphenyl)-2-(propylsulfanyl)-3H,4H,5H-pyrimido5,4-bindol-4-one 関連文献

-

Amalia Poblador-Bahamonde,Eric Clot Dalton Trans., 2013,42, 776-781

-

Louis Porte RSC Adv., 2014,4, 64506-64513

-

5. Synthesis and properties of rhenium tricarbonyl complex bearing N-fused tetraphenylporphyrin ligand†Motoki Toganoh,Tomoya Ishizuka Chem. Commun., 2004, 2464-2465

536705-88-1 (3-(3,5-dimethylphenyl)-2-(propylsulfanyl)-3H,4H,5H-pyrimido5,4-bindol-4-one) 関連製品

- 1867912-26-2(trans-4-{(2-methylphenyl)methylamino}pyrrolidin-3-ol)

- 111362-50-6(5-Amino-2-chlorobenzamide)

- 2227817-85-6((2R)-6,6-dimethylheptan-2-amine)

- 1315055-16-3((2R)-4-(3-fluorophenyl)butan-2-amine)

- 1806968-99-9(4-(Difluoromethyl)-3-fluoro-5-methoxy-2-nitropyridine)

- 2229223-81-6(5-(2-Phenoxyphenyl)-1,3-oxazolidin-2-one)

- 1936265-75-6(5-Fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid)

- 1240528-94-2(1-(3-aminophenyl)-5-methylimidazolidin-2-one)

- 1250795-35-7(1-2-(dimethylamino)ethyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid)

- 2228640-97-7(methyl 4-amino-3-{bicyclo2.2.1hept-5-en-2-yl}butanoate)

推奨される供給者

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Minglong (Xianning) Medicine Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

PRIBOLAB PTE.LTD

ゴールドメンバー

中国のサプライヤー

試薬